N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
CAS No.: 60320-32-3
Cat. No.: VC21354176
Molecular Formula: C4H4ClN3OS
Molecular Weight: 177.61 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60320-32-3 |
---|---|
Molecular Formula | C4H4ClN3OS |
Molecular Weight | 177.61 g/mol |
IUPAC Name | N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9) |
Standard InChI Key | CKUUONNLVFAZNC-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=NN=C(S1)Cl |
Canonical SMILES | CC(=O)NC1=NN=C(S1)Cl |
Appearance | White Solid |
Introduction
Physical and Chemical Properties
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide exhibits a distinctive set of physical and chemical properties that define its behavior under various conditions and influence its applications. Understanding these properties is essential for proper handling, storage, and utilization of this compound in research and industrial settings.
Fundamental Physical Properties
The compound presents as a solid at room temperature with a characteristic white to off-white appearance . Its physical state and appearance provide important information for identification and quality assessment. The compound has a well-defined melting point range of 245-246°C when determined in ethanol solution, which serves as a useful parameter for purity verification .
The molecular weight of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is 177.61 g/mol, calculated based on its molecular formula C4H4ClN3OS . The density has been predicted to be approximately 1.608±0.06 g/cm³, although this value may require experimental verification for precise applications .
Table 1 summarizes the key physical properties of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide:
Property | Value | Reference |
---|---|---|
Physical State | Solid | |
Color | White to Off-White | |
Molecular Weight | 177.61 g/mol | |
Melting Point | 245-246°C (in ethanol) | |
Density (predicted) | 1.608±0.06 g/cm³ | |
pKa (predicted) | 8.95±0.50 |
Solubility and Chemical Behavior
The solubility profile of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide indicates limited solubility in common organic solvents. It is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol . This restricted solubility pattern must be considered when developing formulations or performing chemical reactions involving this compound.
From a chemical perspective, the compound contains multiple functional groups that contribute to its reactivity. The presence of the thiadiazole ring with nitrogen and sulfur heteroatoms provides sites for coordination with metals and hydrogen bonding. The acetamide group contributes to hydrogen bond donor and acceptor capabilities, while the chlorine substituent affects the electronic distribution within the molecule and serves as a potential site for nucleophilic substitution reactions.
The predicted pKa value of 8.95±0.50 suggests moderate acidity of the amide proton, which may influence its behavior in biological systems and its interactions with other chemical entities .
Applications and Uses
N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide demonstrates versatility in its applications, particularly in agricultural and pharmaceutical contexts. The compound's structural features and reactivity profile contribute to its specific uses across different fields.
Agricultural Applications
One of the primary applications of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide is in agriculture, where it has been reported to effectively control fungi and weeds on certain crops . This functionality positions the compound as a potential agrochemical with dual fungicidal and herbicidal properties. The ability to address multiple types of crop threats with a single compound is particularly valuable in agricultural management strategies aimed at improving crop yield and quality.
Computational and Structural Properties
The structural and computational properties of N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide provide valuable insights into its potential interactions, reactivity, and behavior in various environments. These properties are increasingly important in modern drug discovery, material science, and chemical research.
Molecular Descriptors and Properties
Computational chemistry approaches have generated several important molecular descriptors for N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide:
The moderate lipophilicity (XLogP3 = 1.8) suggests a balance between hydrophilic and lipophilic character, which may influence the compound's distribution in biological systems. The hydrogen bond donor and acceptor counts (1 and 4, respectively) indicate potential for interaction with biological macromolecules through hydrogen bonding. The relatively low number of rotatable bonds (1) suggests a rigid structure with limited conformational flexibility .
The topological polar surface area (TPSA) of 83.1 Ų provides an indication of the compound's potential for passive membrane permeability, with this value suggesting moderate membrane penetration capabilities .
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